7-Bromo-1,3-benzodioxol-4-amine
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Overview
Description
7-Bromo-1,3-benzodioxol-4-amine is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-benzodioxol-4-amine typically involves the bromination of 1,3-benzodioxole followed by the introduction of the amine group. One common method is as follows:
Bromination: 1,3-benzodioxole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 7th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source under basic conditions to introduce the amine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy or alkyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiourea in polar solvents.
Oxidation: Reagents like hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 7-substituted benzodioxol-4-amines.
Oxidation: Formation of 7-bromo-1,3-benzodioxol-4-nitroso or nitro compounds.
Reduction: Formation of 7-bromo-1,3-benzodioxol-4-hydroxy or alkylamines.
Scientific Research Applications
7-Bromo-1,3-benzodioxol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-benzodioxol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,3-benzodioxole: Lacks the amine group, making it less versatile in certain chemical reactions.
1,3-Benzodioxol-4-amine: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Chloro-1,3-benzodioxol-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
7-Bromo-1,3-benzodioxol-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, making it a valuable compound in various fields.
Properties
Molecular Formula |
C7H6BrNO2 |
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Molecular Weight |
216.03 g/mol |
IUPAC Name |
7-bromo-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2 |
InChI Key |
QIQYMCPOXVMXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)Br)N |
Origin of Product |
United States |
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